molecular formula C18H22N2O3S B4738840 5-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B4738840
M. Wt: 346.4 g/mol
InChI Key: BDVVBTCSXHHDPD-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one, also known as DM-235, is a thiazol derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies and has been explored for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

5-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one exerts its therapeutic effects by modulating the activity of various neurotransmitters such as dopamine, acetylcholine, and glutamate. It also acts as a potent antioxidant and anti-inflammatory agent, which helps to protect the brain from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, memory, and learning in various animal models of neurological disorders. It also exhibits neuroprotective effects by reducing neuronal damage and promoting neuronal survival. This compound has also been shown to improve motor function and reduce the severity of neurological deficits in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

5-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good solubility in various solvents. This compound is also stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of this compound is its relatively low potency compared to other thiazol derivatives, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on 5-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one. One of the areas of focus is to explore the potential use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another area of focus is to optimize the synthesis method of this compound to improve its potency and selectivity. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential drug targets for its therapeutic applications.

Scientific Research Applications

5-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been explored for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also shown promising results in the treatment of ischemic stroke and traumatic brain injury.

properties

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-6-8-20(9-7-12)18-19-17(21)16(24-18)10-13-4-5-14(22-2)11-15(13)23-3/h4-5,10-12H,6-9H2,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVVBTCSXHHDPD-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
Reactant of Route 3
Reactant of Route 3
5-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
Reactant of Route 4
Reactant of Route 4
5-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
Reactant of Route 5
Reactant of Route 5
5-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
Reactant of Route 6
Reactant of Route 6
5-(2,4-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.